3-(3-Fluorophenyl)propanenitrile

Descripción general

Descripción

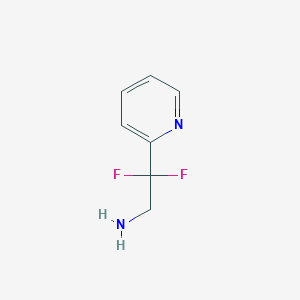

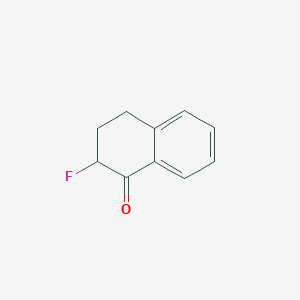

3-(3-Fluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8FN . It has a molecular weight of 149.166 .

Synthesis Analysis

The synthesis of 3-(3-Fluorophenyl)propanenitrile can be achieved from sodium cyanide and 3-Fluorophenethyl bromide . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of 3-(3-Fluorophenyl)propanenitrile consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The average mass is 149.165 Da and the monoisotopic mass is 149.064072 Da .Physical And Chemical Properties Analysis

3-(3-Fluorophenyl)propanenitrile has a molecular weight of 149.166 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Application in Ionic Liquids

- Summary of the Application: “3-(3-Fluorophenyl)propanenitrile” has been used in the synthesis of propanenitrile imidazolium-based ionic liquids . These ionic liquids have various applications due to their unique properties such as negligible vapor pressure, good dissolution characteristics, non-flammability, non-toxicity, remarkable solvation capacity, chemical and thermal stability, and wide liquid phase range .

- Methods of Application or Experimental Procedures: The specific method involved the synthesis of propanenitrile imidazolium-based ionic liquids with different functional groups, and incorporating dioctylsulfosuccinate (DOSS) anion . The synthesized ionic liquids were then analyzed using elemental analysis and 13C and 1H NMR .

- Results or Outcomes: The study found that these ionic liquids have lower densities, similar refractive indices, higher viscosities, and lower decomposition temperature compared to their analogous incorporating only nitrile functionality . Also, the ionic liquids showed a weak temperature dependency on the thermal expansion coefficients, αp = 4.75 × 10−4 to 5.25 × 10−4 K−1 .

Application in Drug Synthesis

- Summary of the Application: “3-(3-Fluorophenyl)propanenitrile” can be used as a building block in the preparation of the drug flopropione . Flopropione is a drug that has been studied for its potential therapeutic effects.

- Methods of Application or Experimental Procedures: The specific method involves the Houben-Hoesch reaction . This reaction is a method for the synthesis of aromatic ketones from aryl halides (or triflates) and nitriles, which is named after the chemists J. Houben and R. Hoesch .

- Results or Outcomes: The outcome of this process is the production of flopropione . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and are typically reported in the original research articles .

Application as a Solvent

- Summary of the Application: “3-(3-Fluorophenyl)propanenitrile” can be used as a solvent . It is similar to acetonitrile but with a slightly higher boiling point .

- Methods of Application or Experimental Procedures: The specific method involves using “3-(3-Fluorophenyl)propanenitrile” as a solvent in various chemical reactions . The choice of solvent can significantly influence the rate and direction of a chemical reaction .

- Results or Outcomes: The outcome of this process is the successful completion of the chemical reactions . The specific results, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and are typically reported in the original research articles .

Safety And Hazards

Safety data sheets suggest that 3-(3-Fluorophenyl)propanenitrile may cause skin and eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Propiedades

IUPAC Name |

3-(3-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQZIMFMEVQRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437412 | |

| Record name | 3-(3-fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)propanenitrile | |

CAS RN |

25468-87-5 | |

| Record name | 3-Fluorobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)